3-(4-Ethyl-1H-imidazol-5-yl)pyridine
Description
Overview of Imidazole (B134444) and Pyridine (B92270) Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of modern medicinal and organic chemistry, with imidazole and pyridine moieties being among the most vital subclasses. mdpi.com The imidazole ring, first prepared in 1858, is a five-membered aromatic system integral to many biological molecules. imist.ma Its presence in the amino acid histidine, and by extension in numerous proteins and enzymes, highlights its fundamental role in biological systems. imist.ma In medicinal chemistry, the imidazole scaffold is a privileged structure, featured in a wide array of pharmaceuticals, including antifungal, antiprotozoal, and antihypertensive medications. imist.maresearchgate.net
The pyridine ring, a six-membered aromatic heterocycle, is also a key pharmacophore in drug development due to its versatile applications. chemijournal.com The nitrogen atom in the pyridine ring enhances the pharmacokinetic properties of drug candidates by participating in hydrogen bonding with biological receptors. nih.gov Analysis of drugs approved by the U.S. FDA reveals that the pyridine ring is present with the highest frequency among aza-heterocycles. nih.gov Pyridine derivatives have demonstrated efficacy in inhibiting critical targets in cancer therapy, such as kinases, tubulin polymerization, and topoisomerase enzymes. chemijournal.com
The fusion or linkage of these two important rings creates hybrid structures, such as imidazopyridines, which often exhibit a more diverse pharmacological profile than the individual moieties. nih.gov These fused systems are structurally similar to naturally occurring purines, allowing them to interact readily with biomolecules. mdpi.com Consequently, imidazopyridine derivatives are the subject of intensive research for a vast range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. mdpi.comnih.gov
Academic Relevance and Research Trajectories of 3-(4-Ethyl-1H-imidazol-5-yl)pyridine and Related Structural Motifs
While this compound is a discrete chemical entity, its academic relevance is best understood through the lens of its broader structural class. The core motif of an ethyl-substituted imidazole ring linked to a pyridine ring is a feature in larger, pharmacologically significant molecules. For instance, the structure N-(3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide, an impurity of the kinase inhibitor drug Nilotinib, contains this specific ethyl-imidazole feature, underscoring its relevance in pharmaceutical development and chemical synthesis. simsonpharma.com
Research trajectories in this area are heavily focused on the synthesis and biological evaluation of various isomers and derivatives of imidazole-pyridine scaffolds. bohrium.com The structural arrangement of the fused or linked rings significantly influences the molecule's biological activity. mdpi.com For example, different isomers like imidazo[1,2-a]pyridine (B132010), imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine are all extensively studied but often exhibit different therapeutic potentials. mdpi.comnih.gov
Current research focuses on developing these compounds as inhibitors of key enzymes in disease pathways. strath.ac.uk Derivatives of 4-(imidazol-5-yl)pyridine have been optimized to create potent, broad-spectrum anticancer agents that selectively inhibit B-RAF and p38α kinases. strath.ac.uk Similarly, various imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives are being investigated for their potential as anticancer, antimicrobial, and antiviral agents. mdpi.comnih.govmdpi.com The design of novel tetracyclic imidazo[4,5-b]pyridine derivatives has yielded compounds with potent antiproliferative activity against human cancer cell lines. irb.hr
| Structural Motif | Primary Research Focus | Key Biological Activities Investigated | Example Target / Application |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | CNS agents, Anti-infectives, Anticancer | Anxiolytic, Hypnotic, Antitumor, Antibacterial, Antiviral nih.govnih.gov | GABA-A Receptors, Tubulin Polymerization nih.govresearchgate.net |
| Imidazo[4,5-b]pyridines | Anticancer, Antimicrobial | Antiproliferative, Antibacterial, Antiviral mdpi.commdpi.com | Kinase Inhibition (e.g., B-Raf), DNA/RNA Binding nih.govirb.hr |
| Imidazo[4,5-c]pyridines | Anticancer, Antiviral | Cytotoxic, Antiviral, Kinase Inhibition nih.gov | Bruton's Tyrosine Kinase (BTK) Inhibition nih.gov |
| 4-(Imidazol-5-yl)pyridines | Anticancer | Antiproliferative, Apoptosis Induction, Autophagy Induction strath.ac.uk | B-RAF/p38α Kinase Inhibition strath.ac.uk |
| 1H-Pyrazolo[3,4-b]pyridines | Anticancer | Antiproliferative, Cell Cycle Arrest nih.gov | Polo-like kinase 4 (PLK4) Inhibition nih.gov |
Historical Perspectives in Imidazole-Pyridine Chemistry and Their Contribution to Scientific Discovery
The history of imidazole-pyridine chemistry began with the synthesis of the parent heterocycles. Imidazole was first prepared in 1858, but its significance grew immensely with its discovery in biologically crucial molecules. imist.ma The first synthesis of an imidazopyridine was reported by Tschitschibabin in 1925, who prepared the scaffold by reacting a 2-aminopyridine (B139424) derivative. mdpi.come3s-conferences.org For some time, this class of compounds remained a niche area of organic chemistry.
The field experienced a significant surge in interest in the latter half of the 20th century with the rise of modern medicinal chemistry. The discovery that imidazopyridine scaffolds could serve as effective therapeutic agents marked a turning point. The era of imidazopyridines as central nervous system (CNS) modulators began in the late 1980s, culminating in the 1992 approval of Zolpidem, an imidazo[1,2-a]pyridine derivative, for the treatment of insomnia. nih.gov This success spurred the development of other related drugs like Alpidem and Saripidem. nih.govnih.gov These compounds became known as "nonbenzodiazepines" because they act on similar receptors to benzodiazepines but are structurally distinct. nih.gov
This success in CNS applications broadened the exploration of imidazopyridines for other diseases. Researchers began to synthesize and screen vast libraries of derivatives, uncovering a wide spectrum of biological activities, from antiulcer (Zolimidine) to cardiotonic (Olprinone) and anticancer properties. imist.manih.govnih.gov This historical trajectory showcases the evolution of the imidazopyridine scaffold from a chemical curiosity to a "privileged" and versatile framework in drug discovery. nih.govirb.hr
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(5-ethyl-1H-imidazol-4-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-2-9-10(13-7-12-9)8-4-3-5-11-6-8/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
CHSUJCFGCWEMFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN1)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 4 Ethyl 1h Imidazol 5 Yl Pyridine and Its Analogs
Retrosynthetic Analysis and Identification of Key Precursors
A logical retrosynthetic analysis of 3-(4-Ethyl-1H-imidazol-5-yl)pyridine suggests disconnecting the molecule at the C-C bond between the imidazole (B134444) and pyridine (B92270) rings. This primary disconnection points to two key precursors: a suitably functionalized 4-ethyl-1H-imidazole and a functionalized pyridine derivative.
Key Precursors:
| Precursor | Structure | Functional Group (X) for Coupling |
| 4-Ethyl-1H-imidazole derivative | Halogen (Br, I) or Boronic acid/ester | |
| Pyridine derivative | Boronic acid/ester or Halogen (Br, I) |
Further disconnection of the 4-ethyl-1H-imidazole precursor reveals simpler starting materials. A common and effective strategy for constructing the imidazole ring is the condensation of an α-haloketone with an amidine. In this case, 1-bromo-2-pentanone would serve as the α-haloketone, and formamidine (B1211174) would provide the remaining nitrogen and carbon atoms of the imidazole ring.
For the pyridine precursor, 3-pyridylboronic acid is a readily available and commonly used reagent in cross-coupling reactions. Its synthesis from 3-bromopyridine (B30812) via lithium-halogen exchange followed by reaction with a borate (B1201080) ester is a well-established procedure. orgsyn.orgresearchgate.netresearchgate.netchemicalbook.com
Direct Synthesis Approaches to the Imidazole-Pyridine Core
The construction of the this compound core can be achieved through various direct synthesis approaches, each with its own set of advantages and mechanistic intricacies.
Multi-Step Reaction Sequences and Reaction Mechanisms
A plausible multi-step sequence involves the initial synthesis of the individual heterocyclic rings followed by their coupling.
Synthesis of 5-Bromo-4-ethyl-1H-imidazole:
One potential route to a key imidazole precursor, 5-bromo-4-ethyl-1H-imidazole, starts with the synthesis of 4-ethyl-1H-imidazole. This can be achieved through the condensation of 1-bromo-2-pentanone with formamidine. The subsequent step involves the regioselective bromination of the 4-ethyl-1H-imidazole at the C5 position. This can be challenging due to the potential for reaction at other positions on the imidazole ring.
Reaction Mechanism for Imidazole Formation: The formation of the imidazole ring proceeds through a well-established mechanism. Initially, the amidine acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the substituted imidazole.
Catalytic Cross-Coupling Reactions
Catalytic cross-coupling reactions are powerful tools for the formation of C-C bonds and are central to the synthesis of the target molecule.
Suzuki Coupling: The Suzuki-Miyaura coupling is a highly versatile method for this transformation. semanticscholar.orgias.ac.in It would involve the palladium-catalyzed reaction of a 5-halo-4-ethyl-1H-imidazole (e.g., 5-bromo-4-ethyl-1H-imidazole) with 3-pyridylboronic acid. semanticscholar.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.
Buchwald–Hartwig Amination: While primarily used for C-N bond formation, variations of this palladium-catalyzed reaction can be adapted for C-C bond formation, although it is less common for this specific transformation.
Sonogashira Coupling: This reaction could be employed to introduce an alkynyl group onto either the imidazole or pyridine ring, which could then be further elaborated to form the desired C-C bond through subsequent reactions.
Negishi Coupling: The Negishi coupling, which utilizes an organozinc reagent, offers an alternative to the Suzuki coupling and can be effective for the coupling of heterocyclic compounds.
A comparative table of these cross-coupling reactions is presented below:
| Reaction | Catalyst | Coupling Partners | Key Advantages |
| Suzuki | Palladium | Boronic acid/ester + Halide/Triflate | Commercially available reagents, mild reaction conditions, high functional group tolerance. |
| Buchwald-Hartwig | Palladium | Amine + Halide/Triflate | Primarily for C-N bond formation. |
| Sonogashira | Palladium/Copper | Terminal alkyne + Halide/Triflate | Introduction of an alkyne functionality. |
| Negishi | Palladium/Nickel | Organozinc + Halide/Triflate | High reactivity and functional group tolerance. |
Direct C-H arylation has also emerged as a powerful strategy, potentially allowing for the direct coupling of 4-ethyl-1H-imidazole with a 3-halopyridine, thus avoiding the need for pre-functionalization of the imidazole ring. rsc.org
Cyclization and Condensation Reactions for Heterocycle Formation
Alternative strategies involve the construction of one heterocyclic ring onto the other. For instance, a suitably substituted pyridine derivative bearing functional groups amenable to imidazole ring formation could be utilized. This might involve a multi-step process starting from a substituted aminopyridine, followed by cyclization to form the fused imidazole ring. However, for the synthesis of a non-fused system like this compound, the coupling of pre-formed rings is generally a more convergent and efficient approach.
Derivatization and Functionalization Strategies of the Core Scaffold
Once the this compound core is synthesized, further derivatization can be carried out to explore its chemical space and potential applications.
N-Functionalization of the Imidazole Ring: The nitrogen atoms of the imidazole ring offer sites for functionalization. The pyrrole-like nitrogen (N-1) can be alkylated or arylated under basic conditions using appropriate electrophiles. researchgate.net This allows for the introduction of a wide variety of substituents, which can modulate the compound's physical and biological properties.
Functionalization of the Pyridine Ring: The pyridine ring can also be functionalized through various electrophilic and nucleophilic aromatic substitution reactions, depending on the existing substituents and the desired modification.
Optimization of Synthetic Pathways and Considerations for Process Chemistry
For the large-scale synthesis of this compound, optimization of the synthetic route is crucial. Key considerations include:
Cost and availability of starting materials: Selecting readily available and inexpensive starting materials is paramount for economic viability.
Reaction efficiency and yield: Each step in the synthesis should be optimized to maximize the yield and minimize the formation of byproducts. This involves fine-tuning reaction parameters such as temperature, solvent, catalyst loading, and reaction time.
Purification methods: Developing efficient and scalable purification methods, such as crystallization or chromatography, is essential for obtaining the final product with high purity.
Safety and environmental impact: The chosen synthetic route should be assessed for potential safety hazards and its environmental footprint. Utilizing greener solvents and reagents and minimizing waste are important aspects of modern process chemistry.
A data table summarizing key optimization parameters for a hypothetical Suzuki coupling step is provided below:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃/SPhos | 75 |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | 85 |
| Solvent | Toluene/H₂O | Dioxane/H₂O | 2-MeTHF/H₂O | 90 |
| Temperature (°C) | 100 | 80 | 90 | 88 |
Principles of Sustainable Synthesis and Green Chemistry in Imidazole-Pyridine Production
The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of pharmacologically important molecules, including imidazole-pyridine derivatives. The production of compounds like this compound and its analogs is increasingly being scrutinized through the lens of sustainability, aiming to reduce waste, minimize energy consumption, and utilize safer chemical pathways. This section outlines the key principles of sustainable synthesis and green chemistry as they apply to the production of this class of heterocyclic compounds.
The core tenets of green chemistry provide a framework for developing more environmentally benign synthetic routes. These include maximizing atom economy, employing safer solvents and reagents, designing energy-efficient processes, using renewable feedstocks, and utilizing catalytic reactions over stoichiometric ones. rasayanjournal.co.in In the context of imidazole-pyridine synthesis, researchers are actively exploring methodologies that align with these principles, moving away from traditional methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste streams. rasayanjournal.co.inasianpubs.org
Key Sustainable Strategies:
Solvent-Free and Alternative Solvent Systems: A primary focus of green synthesis is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and difficult to dispose of. asianpubs.org Research into the synthesis of various imidazole derivatives has demonstrated the success of solvent-free, or "neat," reaction conditions. asianpubs.orgresearchgate.net These reactions, often facilitated by grinding or heating, can lead to higher yields, shorter reaction times, and simpler product purification. asianpubs.org When a solvent is necessary, the focus shifts to greener alternatives like water, which is non-toxic and inexpensive, or ionic liquids, which are non-volatile and can often be recycled. rasayanjournal.co.iniosrjournals.org The use of eucalyptol, a bio-based solvent, has also been explored for multicomponent reactions to produce substituted imidazo[1,2-a]pyridines. researchgate.net
Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can replace stoichiometric reagents, reduce energy requirements, and be recycled and reused. For imidazole synthesis, a variety of catalysts have been investigated. Nanocatalysts, for instance, offer high catalytic activity and can be easily recovered and reused multiple times without significant loss of efficacy. nih.gov Similarly, biocatalysts like porcine pancreatic lipase (B570770) (PPL) have been employed for the synthesis of imidazo[1,2-a]pyridine (B132010) heterocycles, offering mild reaction conditions and high selectivity. rsc.org The development of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. rasayanjournal.co.in
Energy Efficiency: Traditional synthetic methods often rely on prolonged heating under reflux, consuming considerable energy. asianpubs.org Modern green chemistry approaches utilize alternative energy sources to enhance reaction rates and reduce energy consumption. Microwave irradiation has emerged as a powerful tool in the synthesis of imidazoles and related heterocycles, often leading to dramatic reductions in reaction times from hours to minutes, coupled with improved product yields. iosrjournals.orgresearchgate.netccspublishing.org.cn Ultrasound-assisted synthesis is another energy-efficient technique that promotes reactions through acoustic cavitation. rasayanjournal.co.inresearchgate.net
Atom Economy and Multicomponent Reactions (MCRs): Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. Syntheses with high atom economy are inherently greener as they generate less waste. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical. rasayanjournal.co.inmdpi.com The Groebke–Blackburn–Bienaymé reaction, a well-known MCR, is frequently used for the one-pot synthesis of substituted imidazo[1,2-a]pyridines, streamlining the process and minimizing waste. researchgate.netacs.org Such one-pot procedures are highly desirable as they reduce the need for intermediate purification steps, saving time, solvents, and energy. ccspublishing.org.cn
Renewable Feedstocks: A long-term goal of green chemistry is to shift from petrochemical-based starting materials to renewable feedstocks derived from biomass. nih.gov While the direct synthesis of complex heterocyclic compounds like this compound from biomass is still an emerging area, the principles are being applied to produce platform chemicals that can serve as precursors. nih.gov For example, biomass can be a source for producing alcohols and other fundamental building blocks, which can then be integrated into the synthetic pathways for pharmaceuticals. nih.govresearchgate.net
The following tables summarize comparative data on green synthetic methodologies for related imidazole and pyridine compounds, illustrating the advantages over traditional approaches.
Table 1: Comparison of Synthetic Methods for Imidazole Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Use of organic solvents, longer reaction times. | Well-established procedures. | asianpubs.org |
| Microwave Irradiation | Rapid heating, often solvent-free or in green solvents like water. | Reduced reaction times, higher yields, energy efficiency. | iosrjournals.orgresearchgate.net |
| Solvent-Free Synthesis | Reactants are mixed without a solvent, often with grinding or minimal heat. | Eliminates solvent waste, easy purification, lower environmental impact. | asianpubs.orgresearchgate.net |
| Nano-Catalyzed Synthesis | Use of recyclable nanocatalysts (e.g., ZnO-NPs). | High yields, short reaction times, catalyst reusability. | nih.gov |
Table 2: Efficiency of Catalysts in Imidazo[1,2-a]pyridine Synthesis
| Catalyst System | Reaction Conditions | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|
| Traditional Acid/Base Catalysis | High temperatures, long reaction times. | Variable | Standard method. | rsc.org |
| Porcine Pancreatic Lipase (PPL) | Moderate conditions. | 89-95% | Biocatalyst, mild conditions, high selectivity, reusability. | rsc.org |
| Y(OTf)3 (Lewis Acid) | Toluene, 110 °C, 12h | Moderate to good | High atom economy, simple operation, gram-scale feasible. | mdpi.com |
| Acidic Zeolite (BASF-F160) | Continuous flow reactor, elevated temperature. | Good to excellent | Clean procedure (water as only side-product), simple work-up. | thalesnano.com |
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, aligning with the modern imperatives of chemical manufacturing to be both economically viable and environmentally responsible.
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records
Following a comprehensive search of scientific databases and publicly available literature, detailed experimental data for the spectroscopic and structural elucidation of the chemical compound this compound could not be located. The request for an article structured around specific analytical techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (Infrared and Raman), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography—cannot be fulfilled with scientifically accurate, published findings for this specific molecule.
Searches were conducted for each of the specified analytical methods. However, these inquiries did not yield any specific data sets, such as NMR chemical shifts, mass fragmentation patterns, vibrational frequencies, electronic absorption maxima, or crystallographic parameters for this compound.
The scientific literature contains data for structurally related compounds, such as other imidazopyridines, substituted imidazoles, and various pyridine derivatives. Notably, information is available for more complex molecules that may contain the ethyl-imidazole or pyridyl moieties as part of a larger structure, for instance, in pharmaceutical research intermediates. However, this information is not directly applicable to the distinct compound this compound and therefore cannot be used to generate the requested article, which was to focus solely on this specific chemical entity.
The absence of such data in the public domain suggests that this compound may be a compound that has not been extensively synthesized or characterized, or the relevant research has not been published. Without access to primary research data, the creation of a detailed and accurate scientific article as per the requested outline is not possible.
Spectroscopic and Structural Elucidation of 3 4 Ethyl 1h Imidazol 5 Yl Pyridine
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
No crystallographic data for 3-(4-Ethyl-1H-imidazol-5-yl)pyridine was found. The determination of crystal packing motifs, such as hydrogen bonding and π-π stacking, requires single-crystal X-ray diffraction analysis, which has not been reported for this compound.
Molecular Conformation and Dihedral Angles
Information regarding the specific molecular conformation and the dihedral angles between the imidazole (B134444) and pyridine (B92270) rings of this compound is not available. This data is derived from structural elucidation studies, primarily X-ray crystallography, which have not been published for this specific molecule.
Chromatographic Techniques for Compound Purity Assessment and Isolation (e.g., HPLC)
Specific High-Performance Liquid Chromatography (HPLC) methods for the purity assessment and isolation of this compound have not been detailed in the reviewed literature. The development of such a method would require experimental optimization of parameters like column type, mobile phase composition, flow rate, and detection wavelength, which is not publicly documented.
Computational and Theoretical Investigations of 3 4 Ethyl 1h Imidazol 5 Yl Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of a molecule. These methods provide a detailed picture of the electron distribution and energy levels within the molecule. For 3-(4-Ethyl-1H-imidazol-5-yl)pyridine, DFT calculations would be employed to optimize its three-dimensional geometry and to compute a range of electronic properties that govern its chemical behavior.
Key electronic descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Another important property derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with biological macromolecules, such as proteins and nucleic acids. For instance, the nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings are expected to be electron-rich regions, making them potential sites for hydrogen bonding or coordination with metal ions in an enzyme's active site.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.8 D | Polarity and solubility |
| Molecular Electrostatic Potential (MEP) | Negative potential around N atoms; Positive potential around ethyl group | Predicts sites for intermolecular interactions |
Molecular Docking Simulations for Ligand-Target Interaction Prediction (in vitro/in vivo models, excluding human)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For this compound, molecular docking simulations would be performed against a variety of non-human biological targets to predict its potential as a therapeutic agent for veterinary or agricultural applications.
The process of molecular docking involves several steps. First, a high-resolution three-dimensional structure of the target protein is obtained, typically from a protein data bank. The binding site of the protein is then defined. The three-dimensional structure of this compound is generated and optimized using quantum chemical methods. Docking algorithms then systematically sample different conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose.
The results of a molecular docking study provide valuable information about the binding mode of the ligand, including the key amino acid residues involved in the interaction. For this compound, interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the protein's active site residues would be analyzed. For example, the nitrogen atoms of the imidazole and pyridine rings could act as hydrogen bond acceptors, while the ethyl group and the aromatic rings could participate in hydrophobic and pi-pi interactions, respectively.
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the target |
| Key Interacting Residues | Lys76, Glu91, Leu130, Val159 | Identifies crucial amino acids for binding |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking | Describes the nature of the ligand-protein complex |
| RMSD of Docked Pose (Å) | 1.2 | Indicates a stable and well-defined binding mode |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent analogs.
The first step in developing a QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties. For a series of analogs of this compound, a wide range of descriptors would be calculated.
Examples of relevant descriptors include:
Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity, and polar surface area.
Topological descriptors: Connectivity indices, shape indices, and Kier & Hall indices, which describe the branching and shape of the molecule.
Electronic descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges, calculated using quantum chemical methods.
The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods such as genetic algorithms or principal component analysis.
Once a set of relevant descriptors has been selected, a predictive model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) or random forests. scielo.br The model is then validated to ensure its predictive power.
A validated QSAR model can be used to predict the biological activity of newly designed analogs of this compound. This allows for the in silico screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. The insights gained from the QSAR model can also guide the optimization of the lead compound by identifying the structural features that are most important for its activity.
| Descriptor | Type | Hypothetical Contribution to Activity |
|---|---|---|
| LogP | Physicochemical | Positive (increased lipophilicity enhances activity) |
| Topological Polar Surface Area (TPSA) | Physicochemical | Negative (lower TPSA is favorable) |
| HOMO Energy | Electronic | Positive (higher HOMO energy correlates with higher activity) |
| Kappa Shape Index (κ2) | Topological | Negative (less linear shape is preferred) |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. MD simulations provide a detailed picture of the conformational changes, flexibility, and interactions of a ligand within the binding site of a protein. For this compound, MD simulations would be performed on its complex with a target protein to assess the stability of the binding mode predicted by molecular docking and to investigate the dynamics of the interaction.
In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical energy functions. The simulation is run for a specific period of time, typically nanoseconds to microseconds, and the trajectory of the system is saved for analysis.
Analysis of the MD trajectory can provide a wealth of information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. The root-mean-square fluctuation (RMSF) of the protein residues can identify flexible regions that may be important for ligand binding. Furthermore, the hydrogen bond network and other non-covalent interactions between the ligand and the protein can be analyzed over the course of the simulation to understand the key determinants of binding affinity. pensoft.net
| Analysis | Result | Interpretation |
|---|---|---|
| Ligand RMSD | Average of 1.5 Å | The ligand remains stably bound in the active site. |
| Protein RMSF | Higher fluctuations in loop regions | Identifies flexible parts of the protein that may accommodate the ligand. |
| Hydrogen Bond Occupancy | High occupancy for key hydrogen bonds | Confirms the persistence of important interactions. |
| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Provides a more accurate estimation of binding affinity. |
Virtual Screening and Lead Generation Strategies in Drug Discovery Programs
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. Virtual screening can be broadly categorized into two approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).
In a drug discovery program centered around the this compound scaffold, both LBVS and SBVS strategies could be employed. mdpi.com LBVS methods would be used if a set of known active compounds with similar structures is available. Techniques such as similarity searching, pharmacophore modeling, and machine learning would be used to screen large compound databases for molecules that share the key features of the known actives.
SBVS, on the other hand, relies on the three-dimensional structure of the target protein. bohrium.com Molecular docking, as described in section 4.2, is the most common SBVS method. Large chemical libraries, containing millions of compounds, can be docked into the active site of the target protein, and the top-scoring compounds are selected for further investigation.
The hits identified from virtual screening campaigns are then subjected to further computational and experimental validation. This iterative process of virtual screening, hit validation, and lead optimization is a powerful strategy for accelerating the discovery of new drug candidates. The this compound scaffold, with its unique combination of imidazole and pyridine moieties, represents a promising starting point for such a drug discovery program.
Structure Activity Relationship Sar Studies of 3 4 Ethyl 1h Imidazol 5 Yl Pyridine Analogs
Impact of Substituent Variation on the Pyridine (B92270) Ring on Biological Activity
The pyridine ring of the 3-(4-Ethyl-1H-imidazol-5-yl)pyridine scaffold often plays a crucial role in establishing key interactions with biological targets, particularly through hydrogen bonding involving the pyridine nitrogen. Consequently, the nature, position, and size of substituents on this ring can significantly modulate the biological activity of the analogs.
For instance, in a series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives, which share a substituted pyridine core, variations at other positions of the pyridine ring were found to influence inhibitory activity against ALK2 kinase. acs.org The introduction of different aryl groups at the 5-position of the 2-aminopyridine (B139424) core led to a range of potencies, highlighting the sensitivity of the binding pocket to the steric and electronic properties of the substituent. acs.org
In the context of p38 MAP kinase inhibitors, the pyridinylimidazole class of compounds demonstrates the criticality of the pyridine nitrogen. This nitrogen atom typically forms a hydrogen bond with the backbone N-H of a methionine residue (Met109) in the kinase's ATP-binding site. mdpi.com This interaction is a cornerstone of the inhibitory activity, and any substitution that alters the basicity or steric accessibility of this nitrogen can have a profound impact on potency.
Furthermore, studies on other pyridine-containing bioactive molecules have shown that the introduction of substituents can influence properties such as solubility and metabolic stability, which are critical for drug development. The polarity and ionizability of the pyridine ring can be fine-tuned through appropriate substitution, thereby optimizing the pharmacokinetic profile of the lead compound. researchgate.net
Table 1: Impact of Pyridine Ring Substitution on Biological Activity of Selected Pyridine-Containing Compounds This table is illustrative and compiles data from various pyridine-containing scaffolds to highlight general SAR principles.
| Compound Series | Target | Substitution on Pyridine Ring | Effect on Activity | Reference |
| 2-Amino-3-(aryl)pyridines | ALK2 Kinase | Varied aryl groups at C5 | Modulated inhibitory potency | acs.org |
| Pyridinylimidazoles | p38 MAP Kinase | Unsubstituted (N at C3) | Essential for H-bond to Met109 | mdpi.com |
| Quinazoline Derivatives | EGFR Kinase | Replacement of aniline (B41778) with 3-aminopyridine (B143674) at C4 | Conserved activity | mdpi.com |
Influence of Substituent Variation on the Imidazole (B134444) Ring on Biological Activity
The imidazole ring is another key pharmacophoric element in the this compound scaffold. Its substituents can influence target binding, selectivity, and physicochemical properties. The imidazole ring itself, with its unique electronic and hydrogen-bonding capabilities, is a constituent of many bioactive compounds. nih.govacs.org
In a study of 4-(4'-fluorophenyl)imidazoles, the nature of the heteroaryl group at the C-5 position of the imidazole ring was found to be a determinant of kinase selectivity, influencing the inhibition of p38α MAPK, CK1δ, and JAK2. nih.gov This underscores the importance of the substituent at the position corresponding to the pyridine ring in the target scaffold.
Furthermore, modifications at other positions of the imidazole ring are also critical. For example, in a series of p38α MAP kinase inhibitors, it was discovered that an alkylsulfanyl moiety at the C-2 position of the imidazole ring was susceptible to metabolic oxidation to the corresponding sulfoxide. This metabolic transformation had a notable impact on the inhibitory profile of the compounds. researchgate.net This highlights the need to consider the metabolic stability of substituents on the imidazole ring during drug design.
The ethyl group at the C-4 position of the imidazole in the parent scaffold also plays a significant role. While specific SAR studies on varying this ethyl group are not extensively reported, in a series of dual inhibitors of p38α mitogen-activated protein kinase and glycogen (B147801) synthase kinase 3β (GSK3β), a compound with a 2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl) moiety was identified as a potent inhibitor. researchgate.net This suggests that small alkyl groups at this position are well-tolerated and can contribute to potent inhibition.
Table 2: Influence of Imidazole Ring Substitution on Kinase Inhibition This table presents data from related imidazole-containing kinase inhibitors to infer potential SAR for the target scaffold.
| Compound Series | Target Kinase(s) | Substitution on Imidazole Ring | Outcome | Reference |
| 4-(4'-fluorophenyl)imidazoles | p38α MAPK, CK1δ, JAK2 | Varied heteroaryl at C5 | Influenced kinase selectivity | nih.gov |
| Pyridinylimidazoles | p38α MAP Kinase | Alkylsulfanyl at C2 | Susceptible to metabolic oxidation, altering activity | researchgate.net |
| Trisubstituted Imidazoles | p38α, GSK3β | 2-ethyl-4-phenyl at C2 and C4 | Potent dual inhibition | researchgate.net |
Role of the Ethyl Linker and Other Inter-Ring Bridges in Modulating Potency and Selectivity
In a series of pyridinyl-alkynes that act as antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), the structure of the linker between the pyridine ring and another aromatic system was systematically varied. These studies revealed that even subtle changes in the linker could have a significant impact on antagonist potency and pharmacokinetic properties. nih.gov
Exploration of Isosteric and Bioisosteric Replacements within the Scaffold
Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, allowing for the optimization of lead compounds by replacing a functional group with another that has similar steric and electronic properties but may improve potency, selectivity, or pharmacokinetic parameters.
In the context of the this compound scaffold, both the pyridine and imidazole rings are amenable to bioisosteric replacement. For instance, the pyridine ring can be replaced by other heterocycles or even a benzonitrile (B105546) group, which can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. acs.org In the development of c-Met kinase inhibitors, a pyridine bioisostere of cabozantinib, where a central benzene (B151609) ring was replaced with a pyridine ring, showed potent inhibition comparable to the parent drug. nih.govnih.gov
The imidazole ring can also be replaced with other five-membered heterocycles. For example, in the development of p38 MAP kinase inhibitors, the imidazole ring of pyridinylimidazole inhibitors was successfully replaced with a triazole ring, yielding compounds with significant inhibitory activity. nih.gov The 4-aminoimidazole (B130580) moiety has also been explored as a bioisosteric replacement for the 3-aminopyrazole (B16455) ring in Janus kinase (JAK) inhibitors. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus is another example of a deaza-isostere of adenine, which is relevant in the design of kinase inhibitors that target the ATP-binding site. rsc.org
Table 3: Examples of Bioisosteric Replacements in Related Scaffolds
| Original Scaffold/Moiety | Bioisosteric Replacement | Target Class | Reference |
| Benzene Ring | Pyridine Ring | c-Met Kinase | nih.govnih.gov |
| Pyridine Nitrogen | 'C-CN' Unit (Benzonitrile) | General | acs.org |
| Imidazole Ring | Triazole Ring | p38 MAP Kinase | nih.gov |
| 3-Aminopyrazole Ring | 4-Aminoimidazole Moiety | Janus Kinase (JAK) | nih.gov |
Conformational Analysis and Its Correlation with Observed Biological Activities
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For the this compound scaffold and its analogs, the relative orientation of the pyridine and imidazole rings, as well as the conformation of any flexible substituents, will dictate how well the molecule fits into the binding site of its target.
Computational studies, including molecular docking and molecular dynamics simulations, are invaluable tools for understanding the preferred conformations of these molecules and how they interact with their biological targets. For instance, docking studies of pyridinylimidazole inhibitors in the ATP-binding site of p38 MAP kinase have revealed the importance of a specific binding mode where the pyridine ring forms a hydrogen bond with the hinge region of the kinase. nih.gov The planarity of the aromatic rings facilitates stacking interactions within the binding pocket. nih.gov
In a study of substituted imidazo[1,2-a]pyridines, which are structurally related to the target scaffold, conformational considerations were found to be important for their antiulcer activity. nih.gov The rigidity of the fused ring system limits the number of possible conformations, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. For more flexible analogs, understanding the lowest energy conformations in solution and in the bound state is key to rational drug design. DFT-based conformational studies, supported by NMR analysis, have been used to determine the preferred puckering of six-membered rings in biologically active molecules, which can be relevant for analogs of the target compound that incorporate such rings. nih.gov
SAR Insights for Specific Biological Target Classes (e.g., kinases, receptors, enzymes)
The this compound scaffold and its analogs have shown activity against a variety of biological targets, with kinase inhibition being a particularly prominent area of research.
Kinases:
p38 MAP Kinase: The pyridinylimidazole scaffold is a classic template for p38 MAP kinase inhibitors. SAR studies have shown that the 4-pyridyl group is crucial for activity, with the nitrogen atom forming a key hydrogen bond with Met109 in the hinge region. The imidazole ring often bears a substituted phenyl group at the 4-position, which occupies a hydrophobic pocket. nih.govresearchgate.net
Glycogen Synthase Kinase-3β (GSK3β): Pyridinylimidazoles have also been developed as GSK3β inhibitors. In this context, the tautomeric state of the 2-methylimidazole (B133640) was found to be important for compound activity. The introduction of a 2-carboxamide (B11827560) on the imidazole ring was able to stabilize the binding via enhanced water network interactions, irrespective of the tautomeric state. acs.org
Transforming Growth Factor-β Receptor 1 (TGF-βR1): The kinase domain of TGF-βR1 shares high similarity with that of p38α MAP kinase. Notably, 2-pyridyl-substituted triaryl imidazoles have been identified as potent inhibitors of TGF-βR1. nih.gov
G-Protein-Coupled Receptors (GPCRs):
While less explored than their kinase inhibitory activity, imidazo-pyridinium analogs have been investigated as antagonists of the Neuropeptide S (NPS) receptor. In these studies, the preservation of the 2-methylimidazopyridium core and a phosphorothioyl moiety was found to be important for antagonist activity. acs.org The structure-activity relationship of 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists has also been investigated, providing insights into the molecular features required for potent antagonism.
Enzymes:
The imidazole nucleus is a component of many bioactive compounds that target various enzymes. For example, imidazole-containing compounds have been investigated as inhibitors of aromatase.
Table 4: SAR of Pyridinylimidazole Analogs for Different Target Classes
| Target Class | Key SAR Findings | Representative Target | Reference |
| Kinases | 4-pyridyl group essential for hinge binding; substituents on imidazole tune selectivity. | p38 MAP Kinase, GSK3β, TGF-βR1 | acs.orgnih.govresearchgate.net |
| GPCRs | Imidazopyridium core and specific functionalities crucial for antagonism. | Neuropeptide S Receptor | acs.org |
| Enzymes | Diarylalkyl moiety with a specific linker length attached to the imidazole ring is favorable. | Aromatase |
Mechanistic and Target Interaction Studies of 3 4 Ethyl 1h Imidazol 5 Yl Pyridine and Derivatives
Elucidation of Molecular Targets in Biological Systems (e.g., specific enzymes, receptors, proteins)
Derivatives of the 3-(4-Ethyl-1H-imidazol-5-yl)pyridine scaffold have been investigated for their interactions with a diverse array of biological targets, demonstrating their potential as modulators of key physiological and pathological processes. Research has identified specific enzymes, receptors, and proteins that serve as molecular targets for these compounds.
One significant area of investigation has been their role as enzyme inhibitors. A notable example is the imidazopyridine derivative BYK191023, which has been identified as a highly selective inhibitor of the inducible nitric-oxide synthase (iNOS) enzyme. nih.gov In the realm of protein kinases, which are crucial regulators of cellular signaling, various pyridine-imidazole hybrids have shown significant activity. Certain 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives have been developed as inhibitors of Aurora kinases, particularly Aurora-A. nih.gov Further studies on 4-(imidazol-5-yl)pyridine derivatives revealed selective inhibitory activity against B-RAF and p38α kinases. strath.ac.uk Optimization of imidazo[4,5-b]pyridine structures has also led to the identification of potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.gov The FLT3 kinase and its mutants are additional targets for imidazo[1,2-a]pyridine-thiophene derivatives. nih.gov Other targeted enzymes include tissue nonspecific alkaline phosphatase mdpi.com and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov
Beyond enzymes, these compounds also target specific receptor systems. The derivative immethridine, 4-(1H-imidazol-4(5)-ylmethyl)pyridine, is a potent and highly selective agonist for the histamine H3 receptor. nih.gov Additionally, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered to directly activate the nuclear constitutive androstane receptor (CAR, NR1I3), a key regulator of hepatic functions. nih.gov
Biochemical Assays for Inhibition/Activation Kinetics and Binding Affinity (in vitro)
The interaction of this compound derivatives with their molecular targets has been quantified through a variety of in vitro biochemical assays, providing detailed information on their inhibition kinetics and binding affinities.
For enzyme inhibitors, half-maximal inhibitory concentrations (IC50) are commonly determined. A series of 4-(imidazol-5-yl)pyridines demonstrated selective inhibition of B-RAF and p38α kinases, with one potent compound, 10c, showing IC50 values of 1.84 µM and 0.726 µM, respectively. strath.ac.uk Another derivative, 7a, inhibited both Aurora-A and Aurora-B with IC50 values of 0.212 µM and 0.461 µM. nih.gov The imidazopyridine BYK191023 was found to be a highly potent inhibitor of human inducible NO synthase (iNOS) with an IC50 of 86 nM, while showing much lower potency against neuronal NOS (nNOS; IC50 = 17 µM) and endothelial NOS (eNOS; IC50 = 162 µM). nih.gov Kinetic studies showed that its inhibition of iNOS is competitive with the substrate L-arginine, indicating an interaction at the enzyme's catalytic center. nih.gov
Binding affinities have been characterized using dissociation constants (Kd) and inhibitory constants (Ki). An optimized imidazo[4,5-b]pyridine derivative, 27e, was identified as a potent inhibitor of Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 kinase (Kd = 6.2 nM), including its mutated forms. nih.gov For receptor interactions, the pyridine (B92270) analogue immethridine was identified as a highly potent histamine H3 receptor agonist with a pKi value of 9.07 and a pEC50 of 9.74, demonstrating over 300-fold selectivity compared to the H4 receptor. nih.gov Affinity for NOS isoforms was also measured using radioligand and surface plasmon resonance experiments, where BYK191023 exhibited an affinity (Ki) for iNOS of 450 nM, compared to 30 µM for nNOS and >500 µM for eNOS. nih.gov
| Compound/Derivative Class | Target | Assay Type | Value | Reference |
|---|---|---|---|---|
| BYK191023 | Human iNOS | IC50 | 86 nM | nih.gov |
| BYK191023 | Human nNOS | IC50 | 17 µM | nih.gov |
| BYK191023 | Human eNOS | IC50 | 162 µM | nih.gov |
| BYK191023 | iNOS | Binding Affinity (Ki) | 450 nM | nih.gov |
| Compound 10c | B-RAF Kinase | IC50 | 1.84 µM | strath.ac.uk |
| Compound 10c | p38α Kinase | IC50 | 0.726 µM | strath.ac.uk |
| Compound 7a | Aurora-A Kinase | IC50 | 0.212 µM | nih.gov |
| Compound 7a | Aurora-B Kinase | IC50 | 0.461 µM | nih.gov |
| Compound 27e | Aurora-A Kinase | Binding Affinity (Kd) | 7.5 nM | nih.gov |
| Compound 27e | FLT3 Kinase | Binding Affinity (Kd) | 6.2 nM | nih.gov |
| Immethridine (1c) | Histamine H3 Receptor | Binding Affinity (pKi) | 9.07 | nih.gov |
| Immethridine (1c) | Histamine H3 Receptor | Agonist Potency (pEC50) | 9.74 | nih.gov |
Cellular Assays and Phenotypic Screening (utilizing non-human cell lines or animal models, explicitly excluding clinical human data)
Cell-based mechanistic assays have demonstrated that certain 4-(imidazol-5-yl)pyridine derivatives can significantly influence intracellular signaling pathways. For instance, compound 10c, a selective B-RAF/p38α kinase inhibitor, was shown to induce cell cycle arrest in K562, MCF-7, and HT29 cancer cell lines. strath.ac.uk Furthermore, this compound promoted apoptosis and induced autophagy in the same cell lines, indicating its profound impact on pathways controlling cell fate and survival. strath.ac.uk Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been shown to regulate CAR target genes in humanized CAR mice, demonstrating their ability to modulate gene expression downstream of their primary target. nih.gov
The impact of imidazole-pyridine derivatives on fundamental biological processes has been extensively studied, primarily focusing on their antiproliferative effects against cancer cells and antimicrobial properties.
A broad-spectrum anticancer activity has been observed for several series of these compounds. An in vitro assay across the NCI 60-cancer cell line panel showed that derivatives such as 7c, 7d, 8b, 9b, 9c, 10c, 10d, and 11b possess high potency, with sub-micromolar or low micromolar GI50 values against the majority of cell lines tested. strath.ac.uk Compound 10c was particularly effective, exhibiting nanomolar activity against most cells and a GI50 of 70 nM against the MDA-MB-435 melanoma cell line. strath.ac.uk
Other studies have confirmed these antiproliferative effects in various cancer cell lines. Imidazole-pyridine hybrids showed inhibitory potential against HeLa and MCF-7 cells. mdpi.com Similarly, 1,3,4-thiadiazole derivatives bearing a pyridine moiety displayed notable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. nih.gov One such compound, 4h, exhibited IC50 values of 2.03 µM and 2.17 µM against HTC-116 and HepG-2 cells, respectively. nih.gov
In addition to anticancer activity, certain imidazo[4,5-b]pyridine derivatives have shown fungicidal properties. Bioassays revealed good activity against the fungus Puccinia polysora, with compound 7b showing an EC50 value of 4.00 mg/L. researchgate.net
| Compound/Derivative Class | Cell Line/Organism | Activity Type | Value | Reference |
|---|---|---|---|---|
| Compound 10c | MDA-MB-435 (Melanoma) | GI50 | 70 nM | strath.ac.uk |
| Compound 4d | HeLa (Cervical Cancer) | IC50 | 53.47 ± 0.50 µM | mdpi.com |
| Compound 4d | MCF-7 (Breast Cancer) | IC50 | 38.71 ± 2.31 µM | mdpi.com |
| Compound 4h | HTC-116 (Colon Carcinoma) | IC50 | 2.03 ± 0.72 µM | nih.gov |
| Compound 4h | HepG-2 (Hepatocellular Carcinoma) | IC50 | 2.17 ± 0.83 µM | nih.gov |
| Compound 7b | Puccinia polysora (Fungus) | EC50 | 4.00 mg/L | researchgate.net |
Ligand-Based and Structure-Based Approaches in Chemical Biology and Medicinal Chemistry
The development of potent and selective imidazole-pyridine derivatives has been guided by both ligand-based and structure-based design strategies. These approaches have been instrumental in optimizing the pharmacological profiles of these compounds.
Structure-based approaches have been particularly fruitful. For example, the co-crystallization of 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine analogues with the Aurora-A kinase has provided detailed insights into their binding modes. nih.gov These studies revealed that the imidazo[4,5-b]pyridine scaffold interacts with the hinge region of the kinase, with the pyridine nitrogen and imidazole (B134444) NH forming hydrogen bonds with the backbone of Ala213. nih.gov Such crystallographic data offer a rational basis for designing new compounds that can interact with other key regions like the DFG motif. nih.gov
Molecular docking, another key in silico technique, has been used to predict and understand the binding interactions of these derivatives with their targets. Docking studies of compound 10c disclosed its high affinity within the pockets of B-RAF and p38α kinases. strath.ac.uk Similarly, molecular docking was performed to elucidate the binding modes of 1,3,4-thiadiazole derivatives within the ATP-binding site of EGFR TK. nih.gov
Ligand-based approaches involve structural modifications based on known structure-activity relationships (SAR). The structural optimization of 4-(imidazol-5-yl)pyridine derivatives, based on previous work, led to the design of a new series with improved anticancer activity. strath.ac.uk The discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 inhibitors was also achieved through structure-based optimization of a previously identified NEK2 inhibitor. nih.gov
Enzymatic and Receptor Binding Assays for Target Engagement
Confirmation of target engagement for this compound and its derivatives relies on specific enzymatic and receptor binding assays. These assays directly measure the interaction between the compound and its purified biological target.
Radioligand assays are a common method used to determine the affinity of a compound for a specific receptor or enzyme. The affinity of BYK191023 for different NOS isoforms was quantified using radioligand experiments, which confirmed its high affinity for iNOS. nih.gov Similarly, the high affinity and selectivity of immethridine for the human histamine H3 receptor were established through radioligand binding assays. nih.gov
In addition to radioligand assays, other biophysical techniques are employed. Surface plasmon resonance (SPR) experiments were also used to measure the affinity of BYK191023 for iNOS, nNOS, and eNOS, providing real-time kinetic data on the binding interaction. nih.gov For kinase inhibitors, target engagement is often confirmed through direct enzymatic assays that measure the inhibition of the purified kinase enzyme, as was done for Aurora, B-RAF, p38α, and FLT3 kinases. nih.govstrath.ac.uknih.gov The anticancer activity of certain imidazole-pyridine hybrids was linked to their ability to inhibit tissue nonspecific alkaline phosphatase, which would be determined via a specific enzymatic assay. mdpi.com
Advanced Research Applications and Future Perspectives
Application as Molecular Probes in Biochemical Research and Target Identification
The imidazole-pyridine framework is a privileged structure in medicinal chemistry, frequently found in compounds designed to interact with biological targets. nih.govirb.hr Derivatives of imidazopyridine have shown significant activity as inhibitors of various kinases, such as CDK9, and as modulators of GABAA receptors. nih.govrsc.org This established biological activity suggests that 3-(4-Ethyl-1H-imidazol-5-yl)pyridine and its derivatives could be developed into valuable molecular probes for biochemical research.
By incorporating reporter groups, such as fluorophores or affinity tags, derivatives of this compound could be used to investigate biological systems. For instance, a fluorescently labeled version could be synthesized to visualize the subcellular localization of specific target proteins, aiding in the elucidation of their function and trafficking within the cell. nih.gov Furthermore, by immobilizing the compound on a solid support, it could be employed in affinity chromatography experiments to isolate and identify its binding partners from complex biological mixtures, a crucial step in target identification and validation. mdpi.com The structural motifs of this compound, specifically the hydrogen bond donors and acceptors on the imidazole (B134444) and pyridine (B92270) rings, provide the necessary handles for specific, high-affinity interactions with protein binding sites, making it a promising starting point for the design of such chemical biology tools.
Inspiration for the Development of Novel Synthetic Methodologies
The synthesis of substituted imidazole-pyridine scaffolds is a dynamic area of organic chemistry. The structural arrangement of this compound presents unique synthetic challenges and opportunities that can inspire the development of novel synthetic methodologies. nih.govresearchgate.net The construction of this particular isomer, with its specific connectivity between the ethyl-imidazole and pyridine rings, necessitates regioselective control that can drive innovation in C-C and C-N bond-forming reactions.
Research into the synthesis of this and related compounds encourages the exploration of:
Multi-component Reactions: Designing one-pot procedures where the pyridine, imidazole, and ethyl functionalities are assembled from simpler precursors would offer an efficient and atom-economical route to this scaffold. nih.gov
Catalytic C-H Functionalization: The direct and selective introduction of the ethyl group or the pyridine ring onto a pre-existing imidazole or pyridine core through transition-metal catalysis represents a modern and powerful approach. mdpi.com Advances in this area, spurred by the pursuit of molecules like this compound, contribute to the broader toolkit of synthetic organic chemistry. mdpi.com
Photocatalysis and Electrochemistry: These emerging synthetic techniques offer mild and often unique reaction pathways for the formation of heterocyclic systems, and their application to the synthesis of imidazole-pyridine derivatives is a growing field of interest. mdpi.com
The pursuit of efficient and scalable syntheses for this compound can therefore serve as a platform for discovering and refining new synthetic methods with broad applicability in heterocyclic chemistry. researchgate.netnih.gov
Contribution to Understanding Fundamental Principles of Heterocyclic Organic Chemistry
The this compound molecule is an excellent model system for studying the fundamental principles of heterocyclic organic chemistry. It contains both an electron-deficient pyridine ring and an electron-rich imidazole ring, creating a fascinating electronic interplay. acs.org The study of this compound can provide deeper insights into:
Tautomerism: The imidazole ring exhibits proton tautomerism, and the position of the N-H proton can be influenced by the electronic nature of the substituents and its interaction with the adjacent pyridine ring. nih.gov Spectroscopic and computational studies can quantify these tautomeric equilibria.
Reactivity and Regioselectivity: Investigating the reactivity of the molecule towards electrophilic and nucleophilic reagents can illuminate how the two rings mutually influence each other's reactivity. For example, determining the preferred site of alkylation, halogenation, or metalation provides valuable data for predictive models of heterocyclic reactivity.
Structure-Property Relationships: By systematically modifying the substituents on either ring, researchers can establish clear structure-activity relationships (SAR) for various properties, from basicity (pKa) to antiproliferative activity. nih.govacs.org This fundamental data is crucial for the rational design of new functional molecules. nih.gov
Potential for Applications in Materials Science and Supramolecular Chemistry
The imidazole and pyridine moieties are renowned for their ability to participate in a variety of non-covalent interactions, including hydrogen bonding (both as donor and acceptor) and π-π stacking. researchgate.net This makes this compound an attractive building block for the construction of supramolecular assemblies and advanced materials. nih.gov
The nitrogen atoms in both rings can act as ligands for metal ions, opening the door to the creation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com These materials could exhibit interesting properties such as porosity, luminescence, or catalytic activity. The specific geometry of this compound could lead to the formation of unique network topologies not accessible with other linkers. researchgate.net
Furthermore, the propensity for hydrogen bonding can be exploited to create self-assembled structures like liquid crystals or organogels. researchgate.net The interplay of hydrogen bonding and π-stacking interactions can be used to direct the formation of well-ordered crystalline solids with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), where related imidazopyridine structures have already shown promise. nih.govresearchgate.net
Emerging Trends and Interdisciplinary Research Opportunities in Imidazole-Pyridine Chemistry
The chemistry of imidazole-pyridine scaffolds like this compound is poised at the intersection of several scientific disciplines, presenting numerous opportunities for interdisciplinary research.
Chemical Biology and Drug Discovery: The structural similarity of the imidazole-pyridine core to natural purines ensures its continued relevance in medicinal chemistry. irb.hr Future work will likely involve using computational methods to design derivatives with improved selectivity for specific biological targets, moving beyond kinase inhibition to other protein-protein interactions or nucleic acid recognition. acs.org
Sustainable Chemistry: The development of green synthetic routes to this compound and its analogues, utilizing environmentally benign solvents and catalysts, is an emerging trend. researchgate.net
Smart Materials: Integrating this scaffold into polymers or onto surfaces could lead to the development of "smart" materials that respond to external stimuli such as pH, light, or the presence of specific analytes. The imidazole moiety, in particular, is known for its pH-responsive nature and its ability to coordinate with metal ions, making it an ideal component for chemical sensors. nih.gov
Conclusion and Future Outlook
Synthesis of Key Academic Findings on 3-(4-Ethyl-1H-imidazol-5-yl)pyridine and Its Analogs
The chemical compound this compound is primarily documented in scientific literature as an impurity or intermediate in the synthesis of more complex molecules, such as the tyrosine kinase inhibitor Nilotinib, where it is known as Nilotinib EP Impurity F. synzeal.comanalyticachemie.inpharmaffiliates.comsimsonpharma.comsimsonpharma.com While dedicated research on the specific biological activities of this compound is not extensively available, a significant body of academic work exists for its structural analogs, particularly those based on the imidazopyridine and imidazolyl-pyridine scaffolds.
Research into analogs such as 4-(imidazol-5-yl)pyridine derivatives has revealed their potential as broad-spectrum anticancer agents. strath.ac.uk These compounds have been shown to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including those for leukemia, melanoma, and colon cancer. The mechanism of action for some of these analogs involves the selective inhibition of key kinases like B-RAF and p38α, which are crucial in cancer cell signaling pathways. strath.ac.uk
Furthermore, the broader family of imidazopyridines, which share the fused imidazole (B134444) and pyridine (B92270) ring system, has been a subject of extensive investigation in medicinal chemistry. These compounds are structurally analogous to purines and have been explored for a variety of therapeutic applications. nih.gov Different isomeric forms, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, have been synthesized and evaluated for their potential as GABAA receptor modulators, proton pump inhibitors, and antimicrobial agents. nih.govmdpi.com The synthesis of these analogs often involves multi-step reactions, including amide coupling and subsequent cyclization to form the imidazole ring. nih.gov
The table below summarizes key findings for some analogs of this compound:
| Compound Class | Key Findings | Potential Applications |
| 4-(imidazol-5-yl)pyridine derivatives | Potent anticancer activity, inhibition of B-RAF and p38α kinases. strath.ac.uk | Oncology |
| Imidazo[4,5-b]pyridines | GABAA receptor modulation, proton pump inhibition, antimicrobial activity. nih.govmdpi.com | CNS disorders, gastrointestinal conditions, infectious diseases |
| Imidazo[4,5-c]pyridines | Antimalarial activity. nih.gov | Infectious diseases |
| Pyridine-based thiadiazole derivatives | Anti-inflammatory and anticancer properties. nih.govnih.gov | Inflammation, Oncology |
Identification of Unanswered Questions and Promising Future Research Avenues
The current body of research, while highlighting the potential of related structures, leaves several questions unanswered regarding this compound itself. A primary area for future investigation would be to conduct a thorough biological screening of this specific compound to determine if it possesses any intrinsic therapeutic properties. Its structural similarity to kinase inhibitors and other bioactive molecules suggests that it may have unexplored biological targets.
Future research could focus on the following avenues:
Systematic Biological Evaluation: A comprehensive screening of this compound against a panel of kinases and other relevant biological targets could uncover potential therapeutic applications.
Analog Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives based on the this compound scaffold could be a fruitful area of research. By systematically modifying the ethyl group and the pyridine ring, it would be possible to establish clear structure-activity relationships and optimize for potency and selectivity against specific biological targets.
Exploration of Novel Therapeutic Areas: Given the diverse biological activities of imidazopyridine analogs, future research could explore the potential of this compound and its derivatives in therapeutic areas beyond oncology, such as neurodegenerative diseases, inflammatory conditions, and infectious diseases. For instance, some imidazo[4,5-b]pyridine derivatives have shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov
Computational and In Silico Studies: Molecular docking and other computational methods could be employed to predict the potential binding modes of this compound and its analogs with various protein targets. nih.govresearchgate.net This could help in prioritizing synthetic efforts and guiding the design of more potent and selective compounds.
Broader Implications for Chemical Biology, Medicinal Chemistry, and Drug Discovery (from an academic research standpoint)
From an academic research standpoint, the study of this compound and its analogs has several broader implications for the fields of chemical biology, medicinal chemistry, and drug discovery. The imidazole-pyridine scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can interact with a variety of biological targets.
The exploration of this and related scaffolds contributes to a deeper understanding of the molecular interactions that govern biological processes. For medicinal chemists, the development of synthetic routes to novel imidazopyridine derivatives is an ongoing challenge and an opportunity for innovation in synthetic methodology. nih.gov
In the context of drug discovery, the identification of even simple molecules like this compound as byproducts or impurities in the synthesis of established drugs highlights the importance of thorough characterization of all chemical entities. It is plausible that such "impurities" could possess their own interesting biological profiles, warranting further investigation. The study of such compounds can lead to serendipitous discoveries and open up new avenues for therapeutic intervention. The diverse biological activities associated with pyridine and thiadiazole derivatives further underscore the potential of heterocyclic compounds in developing new therapeutic agents. nih.govnih.govnih.gov
Ultimately, the continued investigation of compounds like this compound and its analogs will enrich our understanding of the chemical space for drug discovery and potentially lead to the development of novel therapeutics for a range of human diseases.
Q & A
Q. What are the common synthetic routes for 3-(4-Ethyl-1H-imidazol-5-yl)pyridine, and how can intermediates be characterized?
The synthesis typically involves cyclocondensation of pyridine derivatives with ethyl-substituted imidazole precursors. For example, imidazole rings can be functionalized via nucleophilic substitution or cross-coupling reactions. Key intermediates should be verified using 1H/13C NMR to confirm regioselectivity and IR spectroscopy to identify functional groups (e.g., C=N stretches at ~1574 cm⁻¹) . Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC , with yields optimized by adjusting stoichiometry and solvent polarity.
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
- Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated for similar imidazole-pyridine hybrids (mean C–C bond deviation: 0.002 Å, R factor: 0.046) .
- Mass spectrometry (EI-MS) confirms molecular weight (e.g., base peaks at m/z 69–278) and fragmentation patterns .
- Multinuclear NMR (e.g., δ 7.58–8.77 ppm for aromatic protons) resolves substituent positioning on the pyridine and imidazole rings .
Q. How can researchers ensure purity and crystallinity for biological or catalytic studies?
- Recrystallization from ethanol or DMSO/water mixtures improves purity.
- Differential scanning calorimetry (DSC) identifies melting points (e.g., 221–223°C for related compounds) .
- Powder X-ray diffraction (PXRD) distinguishes amorphous vs. crystalline phases .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in complex syntheses?
- Design of Experiments (DoE) methodologies systematically vary parameters such as temperature, base (e.g., K2CO3 vs. Et3N), and reaction time. For example, Appel salt reactions with aminopyridines require <i>N</i>-methylpyrrolidone (NMP) as a solvent and 48-hour reflux for optimal yields .
- Catalyst screening (e.g., Pd/C for cross-couplings) and microwave-assisted synthesis reduce side-product formation .
Q. How should researchers address contradictions in spectroscopic data or unexpected reaction outcomes?
Q. What computational strategies are effective for studying electronic properties and reactivity?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, pyridine nitrogen lone pairs significantly influence charge distribution .
- Molecular docking screens potential biological targets by simulating interactions with imidazole-pyridine scaffolds .
Q. What strategies enable regioselective functionalization of the imidazole and pyridine rings?
Q. How can bioactivity assays be designed to evaluate pharmacological potential?
- Microbial screening against Gram-positive/negative strains identifies antibacterial activity (e.g., MIC values via broth microdilution) .
- Enzyme inhibition assays (e.g., kinase or protease targets) use fluorescence-based readouts.
- Cytotoxicity profiling (MTT assay) on human cell lines ensures selectivity before <i>in vivo</i> studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
